6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione
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Overview
Description
6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple pyrimidine rings and hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione can be achieved through a multi-step process involving the reaction of barbituric acid, 2-chloro-3-formylquinoline, and ammonia under basic conditions . The reaction typically involves the following steps:
Formation of Intermediate Product: The enol form of barbituric acid reacts with 2-chloro-3-formylquinoline to form an intermediate product.
Addition Reaction: The intermediate product undergoes an addition reaction with another molecule of barbituric acid in its enol form.
Final Reaction: The final reaction with ammonia yields the desired product, following the loss of water and hydrochloric acid molecules.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the described synthetic route provides a basis for scaling up the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form reduced derivatives.
Substitution: The pyrimidine rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and pyrimidine groups allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives, such as:
- 5-(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-5,12-dihydrobenzo[b]pyrimido[5,4-g][1,8]naphthyridine-2,4(1H,3H)-dione .
- Coumarin derivatives .
Uniqueness
The uniqueness of 6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-hydroxy-5-[2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]ethyliminomethyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O6/c19-7-5(8(20)16-11(23)15-7)3-13-1-2-14-4-6-9(21)17-12(24)18-10(6)22/h3-4H,1-2H2,(H3,15,16,19,20,23)(H3,17,18,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHCMLCUAFYNPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=CC1=C(NC(=O)NC1=O)O)N=CC2=C(NC(=O)NC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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